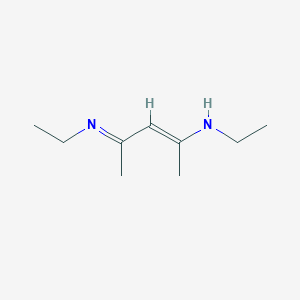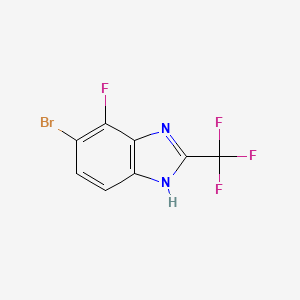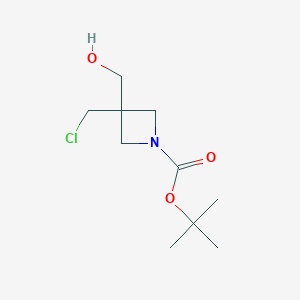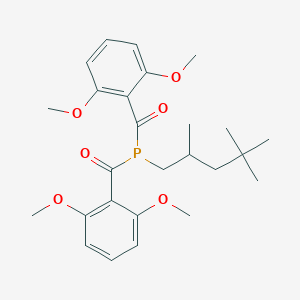
2-Iodo-4-methylbenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-methylbenzyl bromide is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of both iodine and bromine atoms attached to a benzene ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methylbenzyl bromide typically involves a multi-step process. One common method includes the bromination of 2-Iodo-4-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . Another approach involves the direct halogen exchange reaction where 2-Iodo-4-methylbenzyl chloride is treated with sodium bromide (NaBr) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-Iodo-4-methylbenzyl alcohol, 2-Iodo-4-methylbenzonitrile, and 2-Iodo-4-methylbenzylamine.
Oxidation: Products include 2-Iodo-4-methylbenzoic acid.
Reduction: Products include 2-Iodo-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-Iodo-4-methylbenzyl bromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-methylbenzyl bromide involves its reactivity as a benzyl halide. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-methylbenzyl chloride
- 2-Iodo-4-methylbenzyl fluoride
- 2-Iodo-4-methylbenzyl iodide
Uniqueness
2-Iodo-4-methylbenzyl bromide is unique due to the presence of both iodine and bromine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for versatile synthetic applications and the formation of a wide range of derivatives .
Propiedades
Fórmula molecular |
C8H8BrI |
|---|---|
Peso molecular |
310.96 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
Clave InChI |
YLEFDXYJNMKYBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)





